Steric Bulk vs. Unsubstituted Scaffold
The gem‑dimethyl group adds significant steric bulk compared to the parent 3‑oxabicyclo[3.1.0]hexan‑1‑amine, as evidenced by a 28% increase in molecular weight (127.18 vs. 99.13 g/mol) [1]. This steric difference reduces conformational flexibility and alters the amine's reactivity, making the dimethyl compound a better mimic of tertiary‑amine pharmacophores in medicinal chemistry.
| Evidence Dimension | Molecular weight (free base) |
|---|---|
| Target Compound Data | 127.18 g/mol (C₇H₁₃NO) |
| Comparator Or Baseline | 3‑Oxabicyclo[3.1.0]hexan‑1‑amine: 99.13 g/mol (C₅H₉NO) |
| Quantified Difference | +28% molecular weight |
| Conditions | Calculated from molecular formula; database values (Chemsrc, PubChem) |
Why This Matters
The 28% higher molecular weight directly reflects increased steric bulk, which is a key parameter for researchers selecting a building block to control steric effects in target molecules.
- [1] 001Chemical. 3-Oxabicyclo[3.1.0]hexan-1-amine – CAS 2027628-40-4. https://www.001chemical.com (Accessed 2026-04-28). View Source
